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Technical Support Center: Boyden Chamber
Assay
Troubleshooting Guide: High Background
High background in a Boyden chamber assay, characterized by an excessive number of cells

migrating in the negative control group (without a chemoattractant), can obscure the true

chemotactic response. This guide provides solutions to common issues that lead to high

background signal.

Issue 1: My negative control wells show high cell
migration. What are the potential causes and solutions?
High background in negative controls is a frequent problem that can arise from several factors

related to the cells, the membrane, or the assay setup.

Possible Causes & Solutions:

Cells are overly confluent or unhealthy: Cells grown to over 80% confluency may become

stressed, leading to increased spontaneous migration.[1]

Solution: Ensure cells are in the logarithmic growth phase and are 70-80% confluent

before harvesting.[1] Always perform a cell viability test before seeding.
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High cell seeding density: Seeding too many cells in the upper chamber can lead to

overcrowding and "spill-over" through the membrane pores, independent of a

chemoattractant gradient.

Solution: Optimize the cell seeding density. Start with a titration of cell numbers to find the

optimal density that gives a low background and a good signal-to-noise ratio.[2]

Spontaneous migration due to serum: Residual serum in the cell suspension can act as a

chemoattractant, causing cells to migrate even in the absence of a specific attractant in the

lower chamber.

Solution: Thoroughly wash the cells with serum-free media before resuspending them in

serum-free or low-serum media for the assay.[2][3] A starvation period of 2-24 hours can

also help reduce background migration by synchronizing the cells.[4][5]

Mechanical stress during cell preparation: Harsh trypsinization or excessive pipetting can

damage cells and increase random migration.

Solution: Use the lowest effective concentration of trypsin for the shortest possible time.[6]

Gently pipette the cell suspension to avoid creating bubbles and shear stress.[1][2]

Issue 2: The membrane itself seems to be causing high
background. How can I troubleshoot this?
The properties of the membrane and its preparation are critical for a successful assay.

Possible Causes & Solutions:

Inappropriate pore size: If the pore size is too large for the cell type, cells may passively fall

through the membrane.[3]

Solution: Select a pore size that is smaller than the diameter of your cells. This requires

the cells to actively squeeze through the pores.[3] Consult manufacturer guidelines or

literature for recommended pore sizes for your cell type.[7]

Inconsistent or improper ECM coating: For invasion assays, an uneven or overly thin layer of

extracellular matrix (ECM) like Matrigel® can create "holes" for cells to easily pass through,
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increasing background.

Solution: Ensure the ECM is thawed slowly on ice and diluted to the optimal concentration.

Apply the coating evenly to the membrane, avoiding bubbles, and allow it to solidify

completely.

Membrane damage: Scratches or tears in the membrane from handling with forceps or

pipette tips will allow cells to pass through non-specifically.[1]

Solution: Handle the inserts with care, using fine-tipped forceps only on the edges of the

insert. Do not touch the membrane with pipette tips.[1]

Issue 3: I've optimized my cells and membrane, but the
background is still high. What other factors should I
consider?
Assay technique and incubation conditions can also contribute to high background.

Possible Causes & Solutions:

Air bubbles: An air bubble trapped between the insert and the media in the lower chamber

will prevent the formation of a proper chemoattractant gradient and can cause inconsistent

results.[1][8]

Solution: When placing the insert into the well, do so at an angle to allow any air to

escape.[4]

Incubation time is too long: Extended incubation can lead to an increase in random, non-

directed cell movement.

Solution: Optimize the incubation time. A time-course experiment (e.g., 4, 8, 16, 24 hours)

can help determine the ideal window where specific migration is high and background is

low.[2]

Inefficient removal of non-migrated cells: If cells from the top of the membrane are not

completely removed, they can be mistakenly counted as migrated cells.[4]
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Solution: Use a cotton swab to gently but thoroughly wipe the inside of the insert multiple

times to remove all non-migrated cells before staining.[4] Be careful not to puncture the

membrane.[1]

Staining and imaging artifacts: High background staining or autofluorescence from the

membrane can make it difficult to distinguish cells.

Solution: Use a counterstain like DAPI or Hoechst to specifically stain cell nuclei, which

can help differentiate cells from the membrane pores, especially with fluorescent

microscopy.[9][10]

Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in a Boyden chamber assay?

A: While there is no universal threshold, a general guideline is that the number of migrated

cells in the negative control should be less than 10-20% of the number of cells migrated in the

positive control. A good signal-to-noise ratio is crucial for reliable data.[2]

Q2: How do I choose the right pore size for my cells?

A: The choice of pore size is critical and depends on the cell type. Here are some general

recommendations[7]:

3 µm: Ideal for lymphocytes and other leukocytes.

5 µm: Suitable for some fibroblast and cancer cell lines, as well as monocytes and

macrophages.

8 µm: Appropriate for most epithelial and fibroblast cells, and many cancer cell lines. This is

the most common pore size.

Q3: Can the chemoattractant itself cause high background?

A: Yes, if the concentration of the chemoattractant is too high, it can saturate the receptors on

the cell surface, leading to a loss of directional sensing and an increase in random movement.

It is important to perform a dose-response curve to determine the optimal chemoattractant

concentration.
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Q4: Should I use serum in my assay?

A: Serum is a potent chemoattractant. Therefore, the cell suspension in the upper chamber

should be in serum-free media to establish a proper gradient.[3] The lower chamber can

contain serum as the chemoattractant. A negative control with serum-free media in both

chambers is essential to measure baseline random migration.[2]

Data Presentation
Table 1: Effect of Cell Seeding Density on Signal-to-
Noise Ratio
This table illustrates how optimizing cell seeding density can improve the quality of a Boyden

chamber assay. The signal-to-noise ratio is calculated as (Migrated Cells with Chemoattractant)

/ (Migrated Cells without Chemoattractant).

Cell Line
Seeding
Density
(cells/insert)

Migrated Cells
(-
Chemoattracta
nt)

Migrated Cells
(+
Chemoattracta
nt)

Signal-to-
Noise Ratio

HT-1080 10,000 15 120 8.0

25,000 25 250 10.0

50,000 60 300 5.0

NIH-3T3 10,000 10 90 9.0

25,000 20 220 11.0

50,000 50 250 5.0

Data is hypothetical and for illustrative purposes. As shown, a seeding density of 25,000 cells

per insert provided the best signal-to-noise ratio for both cell lines in this example.[2]

Experimental Protocols
Protocol: Coating Inserts with Extracellular Matrix (ECM)
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This protocol describes a general method for coating Boyden chamber inserts with a basement

membrane extract like Matrigel® for invasion assays.

Thaw ECM: Thaw the ECM solution on ice overnight in a 4°C refrigerator. It is critical to keep

the ECM cold to prevent it from gelling prematurely.

Prepare Coating Solution: In a cold, sterile environment (e.g., laminar flow hood), dilute the

ECM solution to the desired concentration (e.g., 1-2 mg/mL) with cold, serum-free cell

culture medium. Keep the solution on ice.

Coat Inserts: Carefully add a sufficient volume of the diluted ECM solution to the upper

chamber of each insert to completely cover the membrane surface (typically 50-100 µL for a

24-well plate insert). Ensure the coating is spread evenly and without bubbles.

Incubate: Place the coated inserts in a cell culture incubator at 37°C for at least 1-2 hours to

allow the ECM to solidify into a gel.

Rehydrate (Optional but Recommended): Before adding cells, you can rehydrate the ECM

by adding warm, serum-free medium to the upper chamber for about 30 minutes in the

incubator. Carefully remove the rehydration medium before seeding the cells.

Proceed with Assay: The coated inserts are now ready for the addition of the cell

suspension.

Visualizations
Experimental Workflow & Troubleshooting
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Caption: Workflow for a Boyden chamber assay with key troubleshooting checkpoints for high

background.
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Caption: Simplified signaling pathway illustrating how cellular stress can lead to spontaneous

migration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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